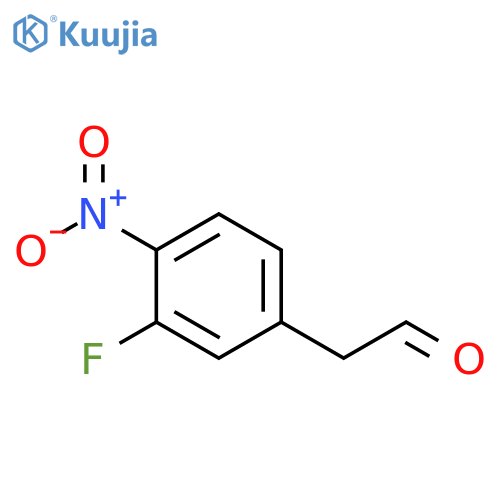

Cas no 1431869-40-7 (2-(3-fluoro-4-nitrophenyl)acetaldehyde)

2-(3-fluoro-4-nitrophenyl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(3-fluoro-4-nitrophenyl)acetaldehyde

- Benzeneacetaldehyde, 3-fluoro-4-nitro-

- EN300-1833155

- SCHEMBL14893975

- (3-Fluoro-4-nitrophenyl)acetaldehyde

- XPDVVKVHULSZKB-UHFFFAOYSA-N

- 1431869-40-7

-

- インチ: 1S/C8H6FNO3/c9-7-5-6(3-4-11)1-2-8(7)10(12)13/h1-2,4-5H,3H2

- InChIKey: XPDVVKVHULSZKB-UHFFFAOYSA-N

- SMILES: C1(CC=O)=CC=C([N+]([O-])=O)C(F)=C1

計算された属性

- 精确分子量: 183.03317122g/mol

- 同位素质量: 183.03317122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.2

- トポロジー分子極性表面積: 62.9Ų

じっけんとくせい

- 密度みつど: 1.350±0.06 g/cm3(Predicted)

- Boiling Point: 322.8±27.0 °C(Predicted)

2-(3-fluoro-4-nitrophenyl)acetaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1833155-0.1g |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

1431869-40-7 | 0.1g |

$956.0 | 2023-09-19 | ||

| Enamine | EN300-1833155-0.5g |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

1431869-40-7 | 0.5g |

$1043.0 | 2023-09-19 | ||

| Enamine | EN300-1833155-2.5g |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

1431869-40-7 | 2.5g |

$2127.0 | 2023-09-19 | ||

| Enamine | EN300-1833155-10g |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

1431869-40-7 | 10g |

$4667.0 | 2023-09-19 | ||

| Enamine | EN300-1833155-0.25g |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

1431869-40-7 | 0.25g |

$999.0 | 2023-09-19 | ||

| Enamine | EN300-1833155-1g |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

1431869-40-7 | 1g |

$1086.0 | 2023-09-19 | ||

| Enamine | EN300-1833155-5g |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

1431869-40-7 | 5g |

$3147.0 | 2023-09-19 | ||

| Enamine | EN300-1833155-10.0g |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

1431869-40-7 | 10g |

$4667.0 | 2023-06-01 | ||

| Enamine | EN300-1833155-5.0g |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

1431869-40-7 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1833155-1.0g |

2-(3-fluoro-4-nitrophenyl)acetaldehyde |

1431869-40-7 | 1g |

$1086.0 | 2023-06-01 |

2-(3-fluoro-4-nitrophenyl)acetaldehyde 関連文献

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

2-(3-fluoro-4-nitrophenyl)acetaldehydeに関する追加情報

Comprehensive Overview of 2-(3-fluoro-4-nitrophenyl)acetaldehyde (CAS No. 1431869-40-7): Properties, Applications, and Industry Insights

2-(3-fluoro-4-nitrophenyl)acetaldehyde (CAS No. 1431869-40-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a fluorinated nitroaromatic aldehyde, it serves as a versatile building block in synthetic chemistry, particularly in the development of bioactive molecules. The presence of both fluoro and nitro substituents on the phenyl ring enhances its reactivity, making it valuable for cross-coupling reactions and heterocyclic synthesis.

Recent studies highlight the growing demand for fluorinated intermediates like 2-(3-fluoro-4-nitrophenyl)acetaldehyde in drug discovery. Its CAS No. 1431869-40-7 is frequently searched in scientific databases, reflecting its relevance in designing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its role in structure-activity relationship (SAR) studies, where the fluoro group’s electron-withdrawing properties optimize binding affinity.

From an industrial perspective, 2-(3-fluoro-4-nitrophenyl)acetaldehyde aligns with the trend toward green chemistry. Its synthetic pathways are being optimized to reduce waste, answering frequent queries about eco-friendly synthesis of nitroaromatics. Analytical techniques such as HPLC and NMR are critical for quality control, ensuring compliance with REACH regulations—a common concern among European manufacturers.

The compound’s physicochemical properties—including solubility in polar solvents like DMSO and stability under inert conditions—are frequently discussed in forums. These traits make it suitable for high-throughput screening (HTS) applications. Notably, its aldehyde moiety allows for further functionalization, addressing search trends around click chemistry and bioconjugation techniques.

In agrochemical innovation, 2-(3-fluoro-4-nitrophenyl)acetaldehyde contributes to the development of next-generation herbicides. Its nitrophenyl core is pivotal in designing compounds with improved photosystem II inhibition—a hot topic in crop protection research. Patent databases reveal its use in formulations targeting herbicide-resistant weeds, a pressing issue in sustainable agriculture.

Supply chain dynamics for CAS No. 1431869-40-7 are another focal point. With increasing API (active pharmaceutical ingredient) production in Asia, suppliers emphasize cGMP certification and batch-to-batch consistency. These factors dominate search queries among procurement specialists, alongside cost-effective scaling strategies for multi-kilogram syntheses.

Future prospects for 2-(3-fluoro-4-nitrophenyl)acetaldehyde include explorations in material science, such as organic electronics and liquid crystals. Its electron-deficient aromatic system shows promise in n-type semiconductors, resonating with searches on flexible electronics materials. Collaborative efforts between academia and industry continue to expand its utility beyond traditional applications.

1431869-40-7 (2-(3-fluoro-4-nitrophenyl)acetaldehyde) Related Products

- 1172421-10-1(4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide)

- 2229290-72-4(1-3-(4-fluorophenyl)-1H-pyrazol-4-yl-2-methylpropan-2-amine)

- 2138404-36-9(4-4-chloro-2-(2,2-difluoroethoxy)phenylmorpholin-3-one)

- 1214355-94-8(3',3-Difluorobiphenyl-2-carbonitrile)

- 2138197-20-1(Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)

- 1361904-95-1(3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine)

- 6833-13-2(2-Chloro-N-phenylbenzamide)

- 1876652-01-5({1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine)

- 2229518-69-6(2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine)

- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)